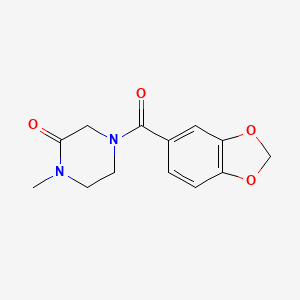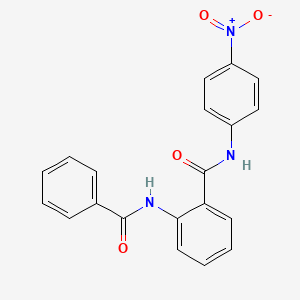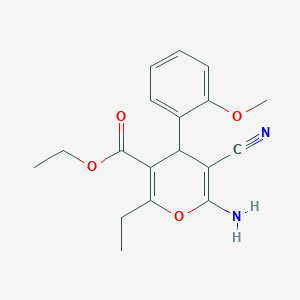![molecular formula C14H14F3N3O B5185454 2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5185454.png)
2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the growth and survival of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various B-cell malignancies.
Wirkmechanismus
2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote the survival and proliferation of B-cell malignancies. BTK inhibition also leads to the disruption of the tumor microenvironment, including the suppression of cytokine production and the inhibition of immune cell recruitment.
Biochemical and physiological effects
In preclinical studies, 2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide has been shown to induce apoptosis in B-cell malignancies, reduce tumor burden, and prolong survival in animal models. 2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies. In clinical trials, 2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide has shown promising results in patients with relapsed or refractory CLL, MCL, and DLBCL.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide in lab experiments include its specificity for BTK, its ability to induce apoptosis in B-cell malignancies, and its favorable safety profile. However, the limitations of using 2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide in lab experiments include the potential for off-target effects, the need for careful optimization of dosing and scheduling, and the potential for resistance to develop over time.
Zukünftige Richtungen
For the development of 2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide include the evaluation of its efficacy and safety in combination with other anti-cancer agents, the identification of biomarkers that can predict response to treatment, and the exploration of its potential in other B-cell malignancies. Additionally, further studies are needed to elucidate the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome resistance.
Synthesemethoden
The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide involves several steps, including the reaction of 3-methyl-1H-pyrazole with 3-(trifluoromethyl)benzaldehyde to form an intermediate, which is then reacted with N-(tert-butoxycarbonyl)-glycine to yield the final product. The synthesis has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide has been shown to inhibit BTK activity, resulting in the suppression of BCR signaling and the induction of apoptosis in B-cell malignancies. 2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab.
Eigenschaften
IUPAC Name |
2-(3-methylpyrazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-10-5-6-20(19-10)9-13(21)18-8-11-3-2-4-12(7-11)14(15,16)17/h2-7H,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFYORLRDBTOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylpyrazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5185371.png)
![N~2~-(2-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185383.png)
![4-chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5185388.png)


![ethyl [5-(2-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5185409.png)

![2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide](/img/structure/B5185419.png)


![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185469.png)
![N-benzyl-5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5185471.png)
![5-ethoxy-2-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one](/img/structure/B5185475.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide](/img/structure/B5185478.png)